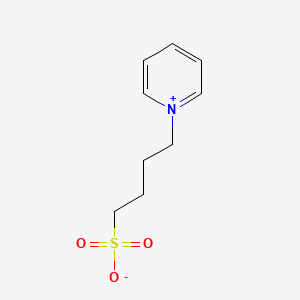

4-(Pyridin-1-ium-1-yl)butane-1-sulfonate

Description

Structure

3D Structure

Properties

IUPAC Name |

4-pyridin-1-ium-1-ylbutane-1-sulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3S/c11-14(12,13)9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEHRBRNPZIHENL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+](C=C1)CCCCS(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 4-(Pyridin-1-ium-1-yl)butane-1-sulfonate

The most direct and widely employed method for synthesizing this compound is the reaction between pyridine (B92270) and 1,4-butane sultone.

The synthesis is achieved through a nucleophilic substitution reaction where the nitrogen atom of the pyridine ring attacks the terminal carbon atom of the 1,4-butane sultone molecule. wikipedia.org This attack leads to the cleavage of the carbon-oxygen bond in the sultone ring, resulting in the formation of the zwitterionic pyridinium (B92312) sulfonate. This reaction is a classic example of sulfoalkylation, where a sulfobutyl group (–(CH₂)₄–SO₃⁻) is introduced onto a nucleophilic species. wikipedia.org The reaction is generally clean and proceeds in high yield, forming the thermodynamically stable zwitterionic product. The mechanism involves the lone pair of electrons on the pyridine nitrogen initiating the ring-opening of the cyclic ester. Similar ring-opening reactions of sultones with various nucleophiles are well-documented for creating a range of sulfobetaines. nih.gov

For the efficient synthesis of pyridinium sulfonates and related compounds on a preparative scale, optimization of reaction parameters such as solvent, temperature, and reaction time is crucial. While the reaction can often be performed neat, the choice of solvent can influence reaction rates and facilitate product isolation. Various solvents, from polar aprotic to non-polar, have been explored for analogous reactions. For instance, the synthesis of related imidazole-based zwitterions from 1,4-butane sultone has been performed in ethylbenzene (B125841) at 90 °C. researchgate.net In other cases, reactions involving 1,4-butane sultone are conducted at moderate temperatures, such as 40-50 °C, to yield the desired sulfonic acid derivative. rhhz.net The reaction time is also a critical parameter, with syntheses ranging from a few hours to overnight to ensure complete conversion. The selection of optimal conditions depends on the specific nucleophilicity of the pyridine derivative and the desired purity and yield of the final product.

| Reactants | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Product |

| Succinimide + 1,4-Butane Sultone | Solar Energy (Neat) | 40-50 | 6-10 | 90.2 | 4-(Succinimido)-1-butane sulfonic acid rhhz.net |

| Imidazole + 1,4-Butane Sultone | Ethylbenzene | 90 | 12 | - | 4-Imidazol-1-yl-butane-1-sulfonic acid researchgate.net |

| Triethylamine + 1,4-Butane Sultone | Acetonitrile | - | - | 85 | 4-Triethylammonium butane-1-sulfonate (B1229382) wikipedia.org |

Synthesis of Functionalized and Polymeric Analogues

The fundamental structure of this compound provides a versatile platform for creating more complex functionalized molecules and polymeric materials for specialized applications, particularly in catalysis and materials science.

A significant application of the pyridinium butane (B89635) sulfonate moiety is in the development of heterogeneous solid acid catalysts. One prominent example is Poly(4-vinylpyridinium butane sulfonic acid) hydrogen sulfate. cjcatal.com This material is synthesized by the reaction of poly(4-vinylpyridine) with 1,4-butane sultone. In this post-polymerization modification, the pyridine units along the polymer backbone react with the sultone, resulting in a polymer decorated with pyridinium butane sulfonate zwitterions. Subsequent treatment with sulfuric acid yields a dual acidic poly(ionic liquid) that functions as an efficient and reusable solid acid catalyst for various organic transformations, such as the synthesis of 1-amidoalkyl-2-naphthols and quinolines under solvent-free conditions. cjcatal.com

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures, making them attractive for applications in catalysis, adsorption, and energy storage. nih.govrsc.org The incorporation of functional units like pyridinium sulfonate into COF structures can imbue them with specific catalytic or ion-exchange properties. This can be achieved through two primary strategies:

Post-Synthetic Modification (PSM): A pre-designed COF containing accessible pyridine units within its pores can be synthesized first. nih.gov Subsequently, this pyridine-rich COF is treated with 1,4-butane sultone, leading to the functionalization of the framework with pyridinium butane sulfonate groups.

Bottom-Up Synthesis: A monomer already containing the pyridinium butane sulfonate moiety is designed and synthesized. This functionalized building block is then used in the solvothermal synthesis to construct the COF, ensuring the direct and uniform integration of the functional group throughout the crystalline framework. Pyridine-based COFs have been successfully synthesized for various applications, and their tunable nature makes them prime candidates for such functionalization strategies. nih.govresearchgate.net

Pyridinium betaines are a broad class of zwitterionic compounds characterized by a positively charged pyridinium ring and a non-adjacent, covalently linked anionic group. The synthesis of this compound is just one example within this family. Researchers have explored numerous synthetic routes to create a wide variety of related structures with tailored properties.

For instance, pyridinium carboxybetaines can be synthesized via the Menshutkin reaction, where aminopyridine derivatives are reacted with haloacetates like ethyl bromoacetate. researchgate.net Another well-known class is the pyridinium N-phenoxide betaines, known as Reichardt's dyes, which are synthesized through more complex multi-step procedures and are renowned for their solvatochromic properties. rsc.org The structural diversity allows for fine-tuning of properties such as solubility, electronic structure, and reactivity for applications ranging from nonlinear optics to taste-enhancement in food chemistry. researchgate.netwur.nl

| Betaine Type | Precursors | Key Reagent | Synthetic Reaction |

| Sulfobetaine | Pyridine | 1,4-Butane Sultone | Nucleophilic Ring-Opening wikipedia.org |

| Carboxybetaine | 3- or 4-Aminopyridine Norbornene Dicarboximide | Ethyl Bromoacetate | Menshutkin Reaction researchgate.net |

| N-Phenoxide Betaine | Substituted Pyridinium Salt + Phenoxide | - | Multi-step condensation rsc.org |

| Taste-Active Betaine | Alanine + Glucose | - | Thermal Reaction (Maillard) wur.nl |

Investigation of Synthetic Route Efficiency and Selectivity

The primary and most direct synthetic route to this compound involves the nucleophilic attack of pyridine on the electrophilic cyclic ester, 1,4-butane sultone. This reaction is a type of sulfoalkylation, where the pyridine nitrogen atom acts as the nucleophile, leading to the opening of the sultone ring and the formation of the pyridinium sulfonate zwitterion. wikipedia.orgtandfonline.com

The efficiency and selectivity of this synthesis are influenced by several factors, including the reaction conditions and the nature of the reactants. While the reaction between unsubstituted pyridine and 1,4-butane sultone is straightforward, the presence of substituents on the pyridine ring can significantly impact the reaction's outcome.

Detailed Research Findings:

Studies on the alkylation of pyridine derivatives with sultones have revealed that the position and electronic nature of substituents on the pyridine ring play a crucial role in the reaction yield. For instance, the reaction of pyridine carboxamides with 1,3-propane sultone, a related electrophile, showed that meta- and para-substituted amides generally lead to higher yields compared to their ortho- counterparts. nih.gov This is attributed to the potential for intramolecular hydrogen bonding in the transition state for meta-derivatives, which stabilizes the intermediate and lowers the activation energy for the ring-opening of the sultone. nih.gov

While specific data for the reaction of unsubstituted pyridine with 1,4-butane sultone is not extensively tabulated in the literature, analogous reactions with substituted pyridines provide insight into the expected efficiency. The reaction is typically carried out in a suitable solvent, and the yield is often high.

Table 1: Representative Synthetic Conditions and Yields for the Formation of Pyridinium Alkylsulfonates

| Pyridine Derivative | Alkylating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Pyridine | 1,4-Butane sultone | Acetonitrile | Reflux | 6 | High (inferred) | wikipedia.orgtandfonline.com |

| Nicotinamide | 1,3-Propane sultone | Methanol | Reflux | - | 97 | nih.gov |

| 4-Carboxypyridine | 1,4-Butane sultone | - | - | - | High | tandfonline.com |

Selectivity:

The reaction between pyridine and 1,4-butane sultone is generally highly selective, yielding the N-alkylated product, this compound. The nucleophilicity of the pyridine nitrogen is significantly greater than that of the carbon atoms of the ring, directing the alkylation exclusively to the nitrogen.

However, in the broader context of pyridine functionalization, achieving regioselectivity can be a significant challenge, particularly for C-alkylation. sigmaaldrich.comchemistryviews.orgnih.gov For instance, direct C-H sulfonylation of pyridines can lead to a mixture of C2 and C4 isomers. chemrxiv.org The use of blocking groups on the nitrogen atom has been explored to direct alkylation to the C4 position with high selectivity. chemistryviews.orgnih.gov In the case of the synthesis of this compound, the inherent reactivity of the pyridine nitrogen circumvents these selectivity issues.

Chemical Transformations

This compound can participate in a variety of chemical transformations, primarily leveraging the reactivity of the pyridinium ring.

One of the key transformations involves the in-situ generation of a pyridinium ylide. Treatment of the pyridinium salt with a base can deprotonate the carbon atom adjacent to the nitrogen, forming a highly reactive pyridinium ylide. These ylides are 1,3-dipoles and can readily undergo cycloaddition reactions with various dipolarophiles. clockss.orgnih.gov

For example, pyridinium ylides can react with alkynes in a [3+2] cycloaddition to form indolizine (B1195054) derivatives. nih.gov The efficiency of this reaction is often enhanced when electron-withdrawing groups are present on both the pyridinium ylide and the alkyne. nih.gov Similarly, reactions with olefins can lead to the formation of various heterocyclic structures. researchgate.net

Table 2: Examples of Chemical Transformations of Pyridinium Salts

| Pyridinium Salt Derivative | Reagent(s) | Reaction Type | Product Type | Reference |

| General Pyridinium Salt | Base, Alkyne | [3+2] Cycloaddition | Indolizine | nih.gov |

| General Pyridinium Salt | Base, Olefin | [3+2] Cycloaddition | Tetrahydroindolizine | researchgate.net |

| N-Amidopyridinium Salt | Sulfinate, Base | C4-Sulfonylation | C4-Sulfonylpyridine | nih.gov |

| Ring-Substituted N-Methylpyridinium Salt | Piperidine | Nucleophilic Aromatic Substitution | Substituted Piperidinylpyridine | rsc.orgresearchgate.net |

Furthermore, the pyridinium ring in this compound is activated towards nucleophilic attack. This allows for nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile can displace a suitable leaving group on the pyridine ring. The reactivity of pyridinium ions in SNAr reactions has been studied, demonstrating a different leaving group order compared to typical activated aryl substrates. rsc.orgresearchgate.net

Recent research has also explored the divergent reactivity of pyridinium salts with sulfinates. nih.gov Depending on the reaction conditions (base-catalyzed versus photoinduced), it is possible to achieve either direct C4-sulfonylation of the pyridine ring or a sulfonative pyridylation of alkenes. nih.gov These findings open up new avenues for the functionalization of pyridinium compounds like this compound.

Advanced Analytical and Spectroscopic Characterization Techniques

Elucidation of Molecular Structure through Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Through the application of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete picture of the proton and carbon framework of 4-(pyridin-1-ium-1-yl)butane-1-sulfonate can be assembled.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively.

In the ¹H NMR spectrum, the protons on the pyridinium (B92312) ring are expected to appear in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the positive charge on the nitrogen atom. The protons ortho to the nitrogen (H-2/H-6) are generally the most deshielded, followed by the para proton (H-4), and then the meta protons (H-3/H-5). The protons of the butyl chain will appear further upfield. The methylene (B1212753) group attached to the pyridinium nitrogen (N-CH₂) is deshielded by the adjacent positive charge, while the methylene group adjacent to the sulfonate group (CH₂-S) is also shifted downfield. The two central methylene groups of the butyl chain would appear as complex multiplets in the aliphatic region. tandfonline.comnih.govnih.gov

The ¹³C NMR spectrum provides complementary data. The carbon atoms of the pyridinium ring are observed in the aromatic region (typically δ 120-150 ppm), with the carbons adjacent to the nitrogen (C-2/C-6) appearing at the lowest field. The four distinct carbon signals of the butylsulfonate chain would be found in the aliphatic region of the spectrum. tandfonline.comnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Pyridinium | H-2, H-6 | ~8.8 - 9.0 | ~145 - 148 |

| Pyridinium | H-4 | ~8.4 - 8.6 | ~144 - 146 |

| Pyridinium | H-3, H-5 | ~7.9 - 8.1 | ~128 - 130 |

| Butane (B89635) | N-CH₂ (C1') | ~4.5 - 4.7 | ~58 - 62 |

| Butane | N-CH₂-CH₂ (C2') | ~2.0 - 2.2 | ~28 - 32 |

| Butane | CH₂-CH₂-S (C3') | ~1.8 - 2.0 | ~21 - 24 |

| Butane | CH₂-S (C4') | ~2.8 - 3.0 | ~50 - 53 |

To unambiguously assign the signals observed in 1D NMR and to confirm the connectivity of the atoms, advanced 2D NMR experiments are employed. nih.gov

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment reveals proton-proton coupling networks. For this compound, this would show correlations between adjacent protons on the pyridinium ring (e.g., H-2 with H-3) and, crucially, between the adjacent methylene groups of the butyl chain (N-CH₂ with N-CH₂-CH₂, N-CH₂-CH₂ with CH₂-CH₂-S, and CH₂-CH₂-S with CH₂-S). sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. The HSQC spectrum would allow for the direct assignment of each carbon atom in the butyl chain and the pyridinium ring based on the previously assigned proton signals. sdsu.eduresearchgate.net

Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions.

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its constituent parts. jove.comnih.gov The pyridinium ring exhibits characteristic C-H aromatic stretching vibrations typically above 3000 cm⁻¹ and ring stretching vibrations (C=C and C=N) in the 1400-1650 cm⁻¹ region. pw.edu.pl The aliphatic butyl chain gives rise to symmetric and asymmetric C-H stretching vibrations between 2850 and 3000 cm⁻¹. The most diagnostic peaks for this compound, however, are those from the sulfonate group. Strong, characteristic absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds are expected in the regions of 1280-1150 cm⁻¹ and 1070-1030 cm⁻¹, respectively. researchgate.net

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch (Pyridinium) | 3000 - 3150 | Medium |

| Aliphatic C-H Stretch (Butyl) | 2850 - 3000 | Medium-Strong |

| C=C, C=N Ring Stretch (Pyridinium) | 1400 - 1650 | Strong |

| Asymmetric S=O Stretch (Sulfonate) | 1150 - 1280 | Very Strong |

| Symmetric S=O Stretch (Sulfonate) | 1030 - 1070 | Strong |

| S-O Stretch (Sulfonate) | ~750 - 850 | Medium |

Raman spectroscopy serves as a complementary technique to FT-IR. While specific Raman data for this compound is not widely available, the expected spectrum would provide further structural confirmation. Raman spectroscopy is particularly sensitive to symmetric vibrations and non-polar bonds. Therefore, the symmetric stretching modes of the pyridinium ring and the C-S bond of the sulfonate group would be expected to produce strong signals. Raman spectroscopy can also be used to study the compound in aqueous solutions, as water is a weak Raman scatterer, offering insights into intermolecular interactions and hydration shells around the zwitterionic structure. semi.ac.cn

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is the definitive method for confirming the elemental composition of a molecule. For this compound, which has a molecular formula of C₉H₁₃NO₃S, the calculated exact mass of the neutral molecule is 215.0616. HRMS analysis, typically using techniques like Electrospray Ionization (ESI), would detect the molecular ion [M+H]⁺ at m/z 216.0694 or the sodium adduct [M+Na]⁺ at m/z 238.0514. The high accuracy of the mass measurement (typically to within 5 ppm) allows for the unambiguous confirmation of the molecular formula, distinguishing it from other compounds with the same nominal mass. researchgate.net

Advanced Optical Spectroscopy for Photophysical Property Assessment

Advanced optical spectroscopy techniques are crucial for elucidating the electronic structure and excited-state behavior of molecules. For pyridinium-based compounds, these methods provide insights into their potential applications in areas such as optoelectronics and bioimaging.

Ultrafast transient absorption spectroscopy is a powerful technique used to probe the dynamics of excited electronic states on femtosecond to nanosecond timescales. By monitoring the change in absorption of a sample after excitation with a short pulse of light, it is possible to track the formation, evolution, and decay of transient species such as excited states and reaction intermediates.

In a study on a tetrahedral, shape-persistent molecule containing four pyridyl pyridinium units, transient absorption spectroscopy was employed to understand its excited-state behavior. dntb.gov.uanih.govcalpoly.edu The results revealed complex dynamics, including excited-state inversion and the formation of emissive singlet states, which are significantly different from the behavior of the corresponding monomeric units. dntb.gov.uanih.govcalpoly.edu This highlights the influence of molecular architecture on the photophysical properties of multichromophoric pyridinium systems.

The transient absorption spectra of these complex pyridinium systems often show a ground-state bleaching signal and a prominent excited-state absorption band. fu-berlin.de The decay kinetics of these signals provide information about the lifetimes of the excited states. For instance, in a series of pyridinium-based fluorescent probes, an excited-state absorption band was observed in the 420–530 nm range, which was attributed to intramolecular charge transfer states. fu-berlin.de The fitting of the kinetic data revealed fast internal conversion processes and longer excited-state lifetimes, which were consistent with fluorescence lifetime measurements. fu-berlin.de

Table 1: Excited State Lifetimes of a Tetrahedral Pyridyl Pyridinium Compound and its Monomer

| Compound | Process | Wavelength (nm) | Lifetime (ps) |

| Tetramer (1⁴⁺) | First | 460 | 3.0 ± 0.2 |

| Second | 460 | 430 ± 10 | |

| Monomer (2²⁺) | First | 405 | 1.8 ± 0.2 |

| Second | 405 | 11.0 ± 0.5 |

This data is for a tetrahedral pyridyl pyridinium system and its corresponding monomer as reported in a study on their excited state behavior, and is intended to be illustrative for the class of pyridinium compounds. dntb.gov.ua

UV-Visible absorption and fluorescence emission spectroscopy are fundamental techniques for characterizing the ground and excited states of molecules. The absorption spectrum provides information about the electronic transitions from the ground state to various excited states, while the fluorescence spectrum reveals the energy and efficiency of radiative decay from the lowest singlet excited state back to the ground state.

For a series of novel pyridinium-based fluorophores designed for two-photon microscopy, the absorption and emission properties were systematically investigated. fu-berlin.de These compounds feature a central pyridinium core acting as an electron acceptor and varying numbers of 4-methoxystyrene (B147599) "arms" as electron donors. fu-berlin.de An increase in the number of these arms led to a red-shift in both the absorption and emission spectra, which is indicative of extended π-conjugation and a lowering of the energy gap between the ground and excited states. fu-berlin.de

The photophysical properties, including the absorption maximum (λabs), emission maximum (λem), molar extinction coefficient (ε), and fluorescence quantum yield (ΦF), are key parameters obtained from these studies. For example, a one-armed pyridinium probe exhibited an absorption maximum at 372 nm, while a three-armed analogue showed a red-shifted absorption maximum at 404 nm. fu-berlin.de This trend was also observed in their emission spectra. fu-berlin.de Such studies are crucial for the rational design of fluorescent probes with tailored optical properties for specific applications.

Table 2: Photophysical Properties of Pyridinium-Based Fluorescent Probes in Water

| Compound | λabs (nm) | ε (M⁻¹cm⁻¹) | λem (nm) | ΦF |

| MSP-1arm | 372 | 37,810 | 565 | 0.01 |

| Lyso-2arm | 398 | 65,120 | 580 | 0.02 |

| Mito-3arm | 404 | 101,650 | 612 | 0.03 |

This data is for a series of pyridinium-based fluorescent probes and is intended to be illustrative for this class of compounds. fu-berlin.de

Surface-Sensitive Spectroscopic Probes for Interfacial Phenomena

Due to a lack of available specific experimental data in the searched literature for this compound or closely related zwitterionic pyridinium sulfonates, this section could not be completed at this time.

Investigation of Intramolecular Charge Transfer (ICT) Processes

While direct studies on this compound are not extensively documented in the context of Intramolecular Charge Transfer (ICT), the behavior of analogous pyridinium betaines and other push-pull systems provides a strong basis for understanding its potential ICT processes. Pyridinium compounds, in general, are known to exhibit charge transfer phenomena. nih.gov

In zwitterionic systems like this compound, the pyridinium ring acts as an electron-accepting moiety, while the sulfonate group is an electron-donating group. An ICT process in this molecule would involve the transfer of electron density from the sulfonate group towards the pyridinium ring upon excitation, typically by light. This would lead to a significant change in the molecule's dipole moment in the excited state compared to the ground state.

The efficiency and characteristics of such an ICT process would be highly dependent on the solvent environment. shu.ac.uk The polarity of the solvent can stabilize or destabilize the charge-separated excited state, leading to shifts in the absorption and emission spectra, a phenomenon known as solvatochromism. All pyridinium betaines studied display negative solvatochromism, meaning the absorption maximum shifts to a shorter wavelength (a blue shift) as the solvent polarity increases. shu.ac.uk

Elucidation of Photophysical Relaxation Mechanisms

The photophysical relaxation mechanisms of this compound, following electronic excitation, are expected to be complex and influenced by its zwitterionic nature. For related pyridinium betaines, the relaxation of the excited state can occur through various radiative and non-radiative pathways. researchgate.net

Upon absorption of a photon and promotion to an excited state, the molecule can relax by emitting a photon (fluorescence) or through non-radiative processes such as internal conversion and intersystem crossing to a triplet state. The efficiency of these processes is dictated by the molecular structure and its interaction with the surrounding environment.

The flexible butane chain connecting the pyridinium and sulfonate groups can also play a role in the relaxation dynamics. Conformational changes in the excited state could provide non-radiative decay channels, influencing the fluorescence quantum yield and lifetime. The presence of intermolecular interactions, such as hydrogen bonding in protic solvents, can also significantly alter the relaxation pathways.

Analysis of Cation-Zwitterion Complexation and Related Halochromic Phenomena

The negatively charged sulfonate group in this compound makes it a potential site for complexation with cations. This interaction can lead to halochromism, which is a change in color upon interaction with ions. While specific studies on this compound are limited, the behavior of other solvatochromic pyridinium betaines in the presence of ions offers valuable insights. rsc.org

The complexation of a cation with the sulfonate group would neutralize the negative charge, thereby altering the electronic distribution within the molecule. This change in the ground-state electronic structure would, in turn, affect the energy of the electronic transitions, leading to a shift in the absorption spectrum. The magnitude of this shift would depend on the nature of the cation (e.g., its charge density and size) and the strength of the interaction.

This property could be exploited for the development of ion sensors, where the presence and concentration of a specific cation could be detected and quantified by monitoring the changes in the UV-visible absorption spectrum of the zwitterion.

Exploration of Zwitterionic Interactions with Complex Molecular Systems

The amphiphilic and zwitterionic nature of this compound facilitates its interaction with a variety of complex molecular systems, including polymers and surfactants. researchgate.net The pyridinium head can engage in electrostatic and π-stacking interactions, while the sulfonate tail can participate in hydrogen bonding and electrostatic interactions.

In polymeric systems, the addition of zwitterions like this compound can modify the polymer's physical and chemical properties. For instance, in polyelectrolytes, it can influence chain conformation and solution viscosity through ionic cross-linking or by screening electrostatic repulsions. acs.org The interaction of pyridinium sulfonates with sulfonic acid-pendanted polyarylene ether ketones has been noted, suggesting the potential for creating homogeneous dispersions of functional molecules within a polymer matrix. dtic.mil

These interactions are crucial in applications such as the development of antifouling surfaces, where zwitterionic polymers have shown great promise due to their ability to form a tightly bound hydration layer that resists protein adsorption. researchgate.net

Examination of Proton Transfer Dynamics in Photoresponsive Materials

In the presence of a suitable proton donor or acceptor, the pyridinium moiety can be deprotonated or the sulfonate group protonated. Photoexcitation can significantly alter the acidity or basicity of these groups, making PIPT a favorable process in the excited state. For instance, photoinduced proton transfer from a phenol (B47542) to the pyridine (B92270) moiety of a donor-acceptor system has been demonstrated to trigger a fluorescence quenching response, enabling highly sensitive detection. acs.org

Such proton transfer dynamics are critical in the design of photo-switchable materials and sensors. The reversible nature of proton transfer can be harnessed to create systems that respond to light stimuli, leading to changes in their optical or electronic properties.

Role of Zwitterionic Moieties in Inducing Local Electrostatic Fields within Structured Materials

The permanent dipole moment arising from the positively charged pyridinium and negatively charged sulfonate groups in this compound allows it to induce significant local electrostatic fields when incorporated into structured materials. aip.org This is a general feature of zwitterions, which have been shown to enhance the dielectric constant of various media. researchgate.net

When embedded in a polymer matrix or a self-assembled monolayer, the alignment of these zwitterionic dipoles can create a strong local electric field. This field can, in turn, influence the behavior of other molecules in its vicinity, affecting charge transport, reaction rates, and the alignment of other polar molecules.

This property is particularly relevant in the field of organic electronics and energy storage. Zwitterionic additives have been explored as a means to improve the performance of electrolytes in batteries and supercapacitors by enhancing ion conductivity and modifying the properties of the solid electrolyte interphase (SEI). google.com The ability of zwitterions to both partially screen charged surfaces and act as a dielectric that propagates the electric field is a key aspect of their functionality in such applications. aip.org

Table of Compounds

Computational Chemistry and Theoretical Investigations

Electronic Structure and Molecular Geometry Optimization using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a robust quantum mechanical method used to determine the electronic structure and equilibrium geometry of molecules. nih.gov For 4-(pyridin-1-ium-1-yl)butane-1-sulfonate, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to find the lowest energy conformation. nih.govmdpi.commdpi.com

The geometry optimization process computationally identifies the most stable three-dimensional arrangement of the atoms. mdpi.comresearchgate.net The resulting structure for this zwitterion would feature a planar pyridinium (B92312) ring attached to a flexible four-carbon alkyl chain, which terminates in a tetrahedral sulfonate group. The inherent nature of the molecule is zwitterionic, meaning it contains both a positive and a negative formal charge, resulting in a net neutral charge. The positive charge is delocalized across the pyridinium ring, while the negative charge is localized on the sulfonate group. This charge separation is a key determinant of its physical and chemical properties.

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insight into the molecule's reactivity. In analogous pyridinium zwitterions, the HOMO is typically localized on the electron-rich anion (the sulfonate group), while the LUMO is centered on the electron-deficient pyridinium cation. mdpi.comresearchgate.net

Below is a table of predicted geometric parameters for this compound, based on typical values from DFT calculations on similar structures. mdpi.comnih.gov

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length (Å) | N+-C (ring) | ~1.35 Å |

| C-C (alkyl chain) | ~1.53 Å | |

| S=O (sulfonate) | ~1.45 Å | |

| Bond Angle (°) | C-N+-C (ring) | ~120° |

| C-C-C (alkyl chain) | ~112° | |

| O=S=O (sulfonate) | ~113° | |

| Dihedral Angle (°) | N+-C-C-C (chain torsion) | Variable (gauche/anti) |

DFT calculations are highly effective for predicting vibrational spectra (Infrared and Raman). nih.gov By calculating the second derivatives of the energy with respect to atomic positions, a set of harmonic vibrational frequencies can be obtained. For this compound, these calculations would predict characteristic vibrational modes.

Vibrational Spectroscopy:

Pyridinium Ring: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while C=C and C=N ring stretching modes are found in the 1400-1650 cm⁻¹ region.

Alkyl Chain: Symmetric and asymmetric stretching of the CH₂ groups occur in the 2850-2960 cm⁻¹ range.

Sulfonate Group: The sulfonate (SO₃⁻) group produces very strong and characteristic absorption bands. The asymmetric S=O stretching mode is expected around 1200-1250 cm⁻¹, and the symmetric stretching mode appears near 1040-1080 cm⁻¹.

Electronic Spectroscopy: Electronic absorption spectra (UV-Vis) can be predicted using Time-Dependent Density Functional Theory (TD-DFT). cnr.it For this molecule, the primary electronic transitions are expected to be π→π* transitions localized within the pyridinium ring. The absorption maximum (λ_max) for such transitions in pyridinium derivatives typically falls in the ultraviolet region. cnr.it Solvation models are often required in these calculations to accurately reproduce experimental spectra in solution. nih.gov

TD-DFT is also employed to model the properties of electronic excited states. cnr.it Given the zwitterionic nature of this compound, with its spatially separated positive and negative centers, intramolecular charge transfer (ICT) upon photoexcitation is a key characteristic to investigate.

Upon absorption of a photon, an electron is promoted from an occupied orbital to an unoccupied one. In this molecule, this could correspond to a transfer of electron density from the sulfonate-rich end (HOMO) to the pyridinium ring (LUMO). Such an ICT state would have a different dipole moment than the ground state, a property that can be computationally modeled and is often associated with solvatochromic behavior, where the absorption or emission wavelength changes with solvent polarity.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior

While DFT provides a static, minimum-energy picture, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior and conformational flexibility of molecules over time. nih.govresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms, using a force field to describe the potential energy. For pyridinium-based ionic liquids and zwitterions, specialized force fields are often developed or adapted to accurately model the interactions. researchgate.netacs.org

The primary source of molecular flexibility in this compound is the butyl chain. Rotation around the C-C single bonds allows the molecule to adopt various conformations. MD simulations can be used to sample these conformations and construct a potential energy surface as a function of the dihedral angles.

The energy barriers to rotation around the C(sp³)–N(sp²) bond connecting the alkyl chain to the pyridinium ring and the C-C bonds within the chain can be quantified. core.ac.uk Rotational barriers for C-C bonds in alkanes are typically low (in the range of 12-20 kJ/mol), allowing for rapid interconversion between gauche and anti conformers at room temperature. researchgate.net The barrier for rotation around the C–N⁺ bond in substituted pyridinium salts can be higher, influenced by steric hindrance from substituents on the ring. core.ac.ukpsu.edu

The amphiphilic character of this compound, with its hydrophilic zwitterionic headgroup and relatively hydrophobic butyl chain, suggests it will exhibit interesting behavior at interfaces and may undergo self-assembly in solution. MD simulations are a powerful tool for studying these phenomena. tandfonline.comtandfonline.com

At an air-water or oil-water interface, simulations would likely show the molecules orienting with the charged pyridinium and sulfonate groups in the aqueous phase and the butyl chain extending towards the non-polar phase. In aqueous solution above a certain concentration, these molecules could spontaneously form aggregates such as spherical or worm-like micelles. nih.gov Coarse-grained MD simulations, which group atoms into larger beads, are particularly useful for accessing the longer timescales and larger system sizes needed to observe complex self-assembly processes. core.ac.ukfrontiersin.org

Theoretical Approaches to Ion Transport and Charge Carrier Mobility

The transport of charge in such systems can occur through several mechanisms:

Vehicular Transport: Ions from a dissolved salt can be transported as they are carried along by the diffusion of the surrounding zwitterionic molecules.

Hopping Mechanism: An ion might "hop" from coordinating with one zwitterion to another.

Structural Reorganization: The movement and reorientation of the zwitterions themselves can facilitate the net movement of charge through the medium. aip.orgresearchgate.net

Development of Predictive Models for Structure-Property Relationships

The development of predictive models, particularly Quantitative Structure-Property Relationship (QSPR) models, is a cornerstone of modern computational chemistry. These models seek to establish a mathematical correlation between the structural features of a molecule, represented by molecular descriptors, and its physicochemical properties. For novel or specialized compounds like this compound, the establishment of such models can be invaluable for predicting behavior and guiding the design of new materials with tailored properties.

In the absence of specific studies, a general approach to developing such models would involve the calculation of a wide array of molecular descriptors for this compound. These descriptors can be categorized as follows:

Constitutional Descriptors: These are the most straightforward descriptors, reflecting the molecular composition and including counts of atoms, bonds, rings, and molecular weight.

Topological Descriptors: These numerical indices are derived from the 2D representation of the molecule and describe the connectivity of atoms. Examples include the Wiener index and Randić index.

Geometrical Descriptors: These descriptors are calculated from the 3D coordinates of the atoms in the molecule and include information about the molecular size and shape.

Quantum Chemical Descriptors: Derived from quantum mechanical calculations, these descriptors provide insights into the electronic properties of the molecule, such as orbital energies (HOMO, LUMO), dipole moment, and partial charges on atoms.

Once a set of descriptors is calculated, a statistical method, such as multiple linear regression, partial least squares, or machine learning algorithms, would be employed to build a model that correlates a subset of these descriptors with a specific experimental property. The predictive power of the resulting model would then need to be rigorously validated.

Given the lack of specific research, the following table presents hypothetical data that would be essential for the development of a QSPR model for this compound and its hypothetical analogues. This data is for illustrative purposes to demonstrate the type of information required.

Table 1: Hypothetical Data for QSPR Model Development

| Compound Name | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Predicted Property (e.g., Melting Point °C) |

|---|---|---|---|---|

| This compound | 217.29 | -2.5 | 63.3 | 150 |

| 3-(Pyridin-1-ium-1-yl)propane-1-sulfonate | 203.26 | -2.2 | 63.3 | 165 |

| 4-(2-Methylpyridin-1-ium-1-yl)butane-1-sulfonate | 231.32 | -2.3 | 63.3 | 145 |

Further research in this area would be highly beneficial to systematically explore the structure-property relationships of this class of compounds, enabling the prediction of their behavior in various applications and facilitating the design of new functional materials.

Advanced Applications in Materials Science and Engineering

Role as Electrolytic Ion Carriers in Energy Storage Devices

The inherent ionic nature of 4-(Pyridin-1-ium-1-yl)butane-1-sulfonate makes it a compelling candidate for use in electrolytes for energy storage systems. While direct research on this specific compound is nascent, the broader class of pyridinium-based ionic liquids and zwitterions is being actively explored for enhancing the performance and safety of batteries.

Development of Ionic Liquid Crystals for Lithium-Ion Battery Electrolytes

The development of advanced electrolytes is crucial for the next generation of lithium-ion batteries, aiming for higher energy densities, faster charging rates, and improved safety. Ionic liquid crystals (ILCs) incorporating pyridinium (B92312) cations are being investigated as a promising class of electrolyte materials. These materials can exhibit ordered structures that facilitate efficient ion transport pathways. While specific studies detailing the use of this compound in ILCs for lithium-ion batteries are not yet prevalent, the foundational chemistry of pyridinium salts suggests their potential contribution to the formation of stable and highly conductive electrolyte phases. The zwitterionic nature of this compound could offer unique advantages in terms of charge dissociation and mobility within an electrolyte matrix.

Enhancement of Charge Mobility and Device Performance Metrics

The performance of a lithium-ion battery is intrinsically linked to the mobility of lithium ions within the electrolyte. Additives that can enhance this mobility are of great interest. Zwitterionic compounds, in general, are being explored as electrolyte additives to improve charge mobility. The presence of both positive and negative charges within the same molecule can influence the solvation shell of lithium ions, potentially leading to a higher lithium-ion transference number. This means that a greater fraction of the total ionic current is carried by the lithium ions, which is beneficial for reducing concentration polarization and improving power density. Although quantitative data for this compound is limited, the conceptual benefits of using such zwitterions are a key driver for ongoing research in this area.

Constituent in Zwitterionic Covalent Organic Frameworks (ZCOFs) for Enhanced Functionality

Zwitterionic covalent organic frameworks (ZCOFs) are a novel class of porous crystalline materials that incorporate both positive and negative charges within their structure. These materials are gaining significant attention for a variety of applications due to their high charge density, tunable porosity, and exceptional ionic conductivity. A structurally similar compound, 4-(2,4,6-trimethylpyridin-1-ium-1-yl)butane-1-sulfonate, has been identified as a zwitterionic monomer for the synthesis of ZCOFs, highlighting the potential of this compound for similar applications. fao.org

Facilitation of Reaction Kinetics in Electrocatalysis (e.g., Li-S Batteries)

In high-energy-density systems like lithium-sulfur (Li-S) batteries, the sluggish kinetics of the sulfur redox reactions and the shuttling of polysulfide intermediates are major challenges. The unique pore environment of ZCOFs can be engineered to facilitate electrocatalysis. The charged groups within the framework can interact with and trap polysulfide species, mitigating the shuttle effect. Furthermore, the ordered channels can enhance the transport of lithium ions to the active sites, thereby improving reaction kinetics. While direct application of this compound in ZCOFs for Li-S batteries is an area for future research, the foundational properties of ZCOFs built from similar pyridinium sulfonate monomers suggest a promising pathway for enhancing the performance of these next-generation batteries.

Contribution to Proton Exchange Membrane Fuel Cell Technology

Proton exchange membrane fuel cells (PEMFCs) are a clean energy technology that relies on the efficient transport of protons through a membrane. ZCOFs are being explored as advanced materials for proton exchange membranes due to their ability to form well-defined, water-retentive channels that can facilitate proton conduction. fao.org The presence of both acidic (sulfonate) and basic (pyridinium) moieties in ZCOFs constructed from monomers like this compound can create pathways for proton hopping, leading to high proton conductivity even under low-humidity conditions. fao.org This could overcome a key limitation of currently used perfluorosulfonic acid membranes.

Design of Materials for Efficient Ion Conduction

The ordered and charged nanochannels within ZCOFs make them ideal candidates for materials designed for efficient ion conduction. The ability to precisely control the pore size and the density and distribution of ionic groups allows for the rational design of materials with high ionic conductivity and selectivity. ZCOFs synthesized using zwitterionic building blocks containing pyridinium and sulfonate groups have demonstrated high ionic conductivity. fao.org This is attributed to the formation of continuous ion transport pathways within the crystalline framework. The incorporation of this compound or its derivatives into ZCOFs represents a promising strategy for the development of advanced solid-state electrolytes and ion-selective membranes.

Table of Research Findings on Zwitterionic Covalent Organic Frameworks (ZCOFs)

| Property | Finding | Potential Application |

| Ionic Conductivity | ZCOFs exhibit high ionic conductivity due to their ordered, charged nanochannels. fao.org | Solid-state electrolytes for batteries, ion-selective membranes. |

| Proton Conduction | The presence of both acidic and basic groups can facilitate proton hopping, leading to high proton conductivity. fao.org | Proton exchange membranes for fuel cells. |

| Superhydrophilicity | The high density of charged groups imparts superhydrophilic properties. fao.org | Water purification, anti-fouling coatings. |

| Adjustable Charge Density | The charge density within the framework can be tuned through the choice of zwitterionic monomers. fao.org | Tailored materials for specific ion transport applications. |

Interfacial Engineering in Perovskite Solar Cell Architectures

The performance and stability of perovskite solar cells (PSCs) are critically dependent on the quality of the interfaces within the device, particularly at the grain boundaries of the perovskite layer. The compound this compound and its derivatives have emerged as highly effective interfacial modifiers.

Modulation of Grain Boundary Characteristics for Charge Transport Optimization

Zwitterionic molecules related to this compound have been rationally designed to modulate the grain boundaries of perovskite films, leading to significant improvements in solar cell performance. acs.orgnih.govnih.gov These molecules act as boundary modulators that can balance the transport of charge carriers within the perovskite layer. acs.orgnih.gov When introduced into the perovskite structure, these zwitterions align at the grain boundaries, influencing the charge extraction and transport properties.

| Parameter | Control Device | Device with Zwitterionic Modifier |

| Power Conversion Efficiency (PCE) | Lower | Up to 23.15% acs.orgnih.govnih.gov |

| Hole/Electron Mobility Ratio | Unbalanced | Optimized to 0.91 acs.orgnih.govnih.gov |

| Hysteresis | Present | Significantly reduced/free acs.orgnih.govnih.gov |

Strategies for Defect Passivation and Ionic Migration Mitigation

A major challenge in the commercialization of perovskite solar cells is their long-term stability, which is often compromised by defects in the crystal structure and the migration of ions under operational stress. nih.govarid.my The zwitterionic structure of pyridinium sulfonates provides a "four-in-one" functionality to address these issues. nih.govnih.gov

Defect Passivation: The sulfonate group (SO₃⁻) can effectively passivate positively charged defects, such as under-coordinated lead ions (Pb²⁺), which are common trap states in perovskite films. nih.gov Simultaneously, the pyridinium cation can interact with negatively charged defects like halide vacancies. researchgate.net This dual-action passivation neutralizes charge traps at the grain boundaries and surfaces, which would otherwise act as centers for non-radiative recombination, thereby reducing the efficiency of the device. scispace.comacs.org

Ionic Migration Mitigation: Ion migration is a primary cause of degradation and hysteresis in PSCs. arid.mynih.govncepu.edu.cn The strong electrostatic interactions between the zwitterionic molecules and the ionic components of the perovskite lattice can help to lock the ions in place. For example, the interaction energy between cations and a supramolecular π system has been calculated to be as high as 1.5 eV, sufficient to immobilize organic cations. arid.mynih.gov By anchoring ions at the grain boundaries, pyridinium sulfonates suppress their migration, leading to significantly improved operational stability. nih.gov Devices modified with these zwitterions have shown excellent long-term stability, maintaining their initial PCE after extended storage under high humidity conditions. acs.orgnih.govnih.gov

Application in Heterogeneous Catalysis and Organocatalysis

The unique chemical structure of this compound, featuring both a Lewis basic nitrogen atom (in the pyridine (B92270) ring before quaternization) and a Brønsted acidic sulfonic acid group, makes it a valuable motif in the design of catalysts.

Design of Polymeric Support Materials with Acidic Zwitterionic Sites

Functionalized ionic liquids and zwitterions containing sulfonic acid groups are utilized in creating solid acid catalysts. researchgate.net These materials combine the advantages of homogeneous catalysts (high activity) and heterogeneous catalysts (ease of separation and reusability). By immobilizing structures analogous to this compound onto a solid support like a polymer or silica, a robust heterogeneous catalyst can be designed.

For example, 4-(succinimido)-1-butane sulfonic acid, a related compound, has been used as an efficient Brønsted acid catalyst. researchgate.netdntb.gov.ua The synthesis involves reacting an amine-containing precursor (like succinimide or piperazine) with 1,4-butanesultone, a common synthetic route for creating such zwitterionic sulfonic acids. researchgate.netresearchgate.net This approach creates active sites that are readily accessible for catalysis while being anchored to a solid phase.

Investigation of Catalytic Activity and Reusability

Catalysts derived from zwitterionic sulfonic acids have demonstrated high activity in various organic transformations. For instance, 4-(succinimido)-1-butane sulfonic acid has been effectively used in the synthesis of pyrano[4,3-b]pyran derivatives under solvent-free conditions, offering high yields and short reaction times. researchgate.net

A key advantage of these supported catalysts is their reusability. In one study, a magnetic nanoparticle-supported catalyst, 4-(4-propylpiperazine-1-yl)butane-1-sulfonic acid, was used for the synthesis of 5-arylidinebarbituric acids. researchgate.net The catalyst was easily recovered using an external magnet and reused at least eight times without a significant loss in its catalytic activity. researchgate.net This high reusability is crucial for developing sustainable and cost-effective chemical processes.

| Catalyst System | Reaction | Key Advantages | Reusability |

| 4-(succinimido)-1-butane sulfonic acid | Synthesis of pyrano[4,3-b]pyran | High yield, solvent-free, short reaction time researchgate.net | Recyclable without significant loss of activity researchgate.net |

| Magnetic Nanoparticle-supported sulfonic acid | Synthesis of 5-arylidinebarbituric acids | Mild conditions, high yields, easy magnetic separation researchgate.net | Reused at least 8 times researchgate.net |

Functionalization of Nanomaterials for Targeted Interactions

The zwitterionic nature of this compound makes it an excellent candidate for surface functionalization of nanomaterials. The charged groups can enhance colloidal stability and provide specific interaction sites. A prominent example is the modification of silica-coated magnetic nanoparticles. researchgate.net

In this application, magnetic nanoparticles are first coated with a layer of silica, which is then functionalized. A molecule containing a piperazine group is grafted onto the silica surface, followed by a reaction with 1,4-butane sultone. This creates a zwitterionic sulfonic acid moiety on the nanoparticle surface, similar in principle to the pyridinium butane (B89635) sulfonate structure. researchgate.net The resulting functionalized nanoparticles combine the magnetic properties of the core with the catalytic activity of the sulfonic acid group. This allows for their use as magnetically separable catalysts in aqueous media, aligning with the principles of green chemistry. researchgate.net

Development of Zwitterionic Ligands for Gold Nanocluster Surface Modification

The modification of gold nanocluster surfaces with zwitterionic ligands like this compound is a promising strategy for enhancing their stability and biocompatibility. In a dual-ligand system, this zwitterionic compound can be used alongside a pyridinium ligand to create functionalized gold nanoclusters. The pyridinium component provides bactericidal properties, while the zwitterionic nature of this compound enhances stability and biocompatibility. nih.gov

The electrostatic attraction between the cationic pyridinium head and the anionic sulfonate tail of adjacent ligands can cause them to bend and form a protective, cage-like cap around the gold nanocluster. nih.gov This configuration contributes to the high stability of the nanoclusters. Research has shown that by optimizing the ratio of the pyridinium and zwitterionic ligands, it is possible to develop gold nanoclusters with potent antibacterial activity against drug-resistant bacteria while maintaining low cytotoxicity. nih.gov

Table 1: Properties of Dual-Ligand Functionalized Gold Nanoclusters

| Feature | Description | Reference |

|---|---|---|

| Core Structure | Au25 nanocluster | nih.gov |

| Ligand 1 (Bactericidal) | Pyridinium-based thiol | nih.gov |

| Ligand 2 (Stabilizing) | Zwitterionic thiol (e.g., a derivative of this compound) | nih.gov |

| Key Advantage | Balances antibacterial efficacy with biocompatibility. | nih.gov |

| Mechanism of Stability | Electrostatic interactions between ligands form a protective "cage-like" cap. | nih.gov |

Implementation in Luminescent and Photoresponsive Materials

The inherent charge-separated nature of pyridinium betaines, such as this compound, makes them suitable for applications in luminescent and photoresponsive materials.

Design of Pyridinium Betaines for Light Harvesting Applications

Pyridinium betaines are being investigated for their potential in light-harvesting applications, particularly as components in luminescent solar concentrators (LSCs). nih.gov These compounds can exhibit strong fluorescence, a key property for absorbing light at one wavelength and re-emitting it at a longer wavelength, which can then be guided to a photovoltaic cell. The photophysical properties of these betaines can be tuned through synthetic modifications.

Table 2: Photophysical Properties of a Representative Pyridinium Betaine for LSCs

| Parameter | Value | Significance |

|---|---|---|

| Absorption Maximum (λmax) | ~470 nm | Corresponds to absorption in the visible spectrum. |

| Emission Maximum (λem) | ~500-600 nm | Stokes shift allows for efficient light guiding. |

| Fluorescence Quantum Yield (ΦF) | Can be high (>0.8) | Indicates efficient light emission. |

| Application | Luminescent Solar Concentrators | Potential for improving solar energy capture. |

Note: The data presented is generalized from research on pyridinium betaines and may not be specific to this compound itself, but is representative of the class of compounds.

Development of Photoacids for Reversible Proton Release

The pyridinium moiety within this compound is a key structural feature in the development of photoacids. Photoacids are molecules that become more acidic upon excitation with light, leading to the release of a proton. acs.orgscitechdaily.com This process can be reversible, allowing for precise, light-mediated control over the pH of a solution. acs.org

Merocyanine-based photoacids, which can incorporate a pyridinium structure, are a well-studied class of reversible photoacids. acs.orgnih.gov Upon irradiation, they can switch from a less acidic spiropyran form to a more acidic merocyanine form, causing a drop in the local pH. acs.org This reversible pH change has potential applications in drug delivery, catalysis, and the development of photoresponsive materials. acs.org

Table 3: Characteristics of Pyridinium-Containing Photoacids

| Property | Description | Reference |

|---|---|---|

| Mechanism | Light-induced isomerization to a more acidic state. | acs.org |

| Key Structural Feature | Often contains a pyridinium group as part of the chromophore. | acs.org |

| Effect | Reversible release of a proton, leading to a change in pH. | acs.org |

| Potential Applications | Light-controlled catalysis, drug release, and self-assembling materials. | acs.org |

Application in Chromatographic Stationary Phases

The zwitterionic nature of this compound and similar sulfobetaine compounds makes them excellent candidates for the development of stationary phases for hydrophilic interaction chromatography (HILIC). dntb.gov.uanih.govsemanticscholar.org In HILIC, a polar stationary phase is used to separate polar analytes.

A stationary phase based on a pyridine sulfonate betaine can be created by bonding the zwitterionic ligand to a solid support, such as silica particles. dntb.gov.ua The resulting material possesses both positive (pyridinium) and negative (sulfonate) charges, leading to unique separation characteristics. These stationary phases are particularly effective for the separation of polar compounds like peptides, nucleic acids, and small polar molecules. dntb.gov.ua The presence of both charges can lead to enhanced retention and selectivity for a wide range of hydrophilic analytes. nih.gov

Table 4: Comparison of Zwitterionic HILIC Stationary Phases

| Stationary Phase Type | Charged Groups | Typical Analytes |

|---|---|---|

| Sulfobetaine (e.g., based on this compound) | Quaternary ammonium and sulfonate | Polar neutrals, peptides, nucleosides |

| Phosphorylcholine | Quaternary ammonium and phosphate | Similar to sulfobetaines |

| Amino Acid-based | Carboxylate and amino groups | Chiral separations, polar compounds |

This table provides a general comparison of different types of zwitterionic stationary phases used in HILIC.

Emerging Research Directions and Future Perspectives

Design and Synthesis of Next-Generation Pyridinium (B92312) Sulfonate Derivatives with Tunable Properties

The functional core of 4-(Pyridin-1-ium-1-yl)butane-1-sulfonate offers a versatile platform for chemical modification. Researchers are actively designing and synthesizing new derivatives to fine-tune their physicochemical properties for specific applications. Synthetic strategies often involve the alkylation of pyridine (B92270) or its derivatives with sulfonate-containing reagents. mdpi.com Key areas of innovation include modifying the length and nature of the alkyl spacer between the pyridinium cation and the sulfonate anion, as well as introducing various functional groups onto the pyridine ring.

These structural modifications can significantly impact the material's properties. For instance, altering the spacer length can influence the intramolecular ion pairing and, consequently, the material's solubility and thermal stability. jove.com The introduction of hydrophobic or hydrophilic substituents allows for the tuning of properties like self-assembly in solution and interaction with biological interfaces. uni-saarland.de The goal is to create a library of pyridinium sulfonate derivatives with a spectrum of properties, enabling the selection of the optimal compound for a given application, be it in catalysis, materials science, or biomedicine. wikipedia.orgrsc.org Recent synthetic approaches also focus on sustainable methods, utilizing renewable resources or developing more efficient reaction pathways, such as continuous flow synthesis, to improve scalability. researchgate.netresearchgate.net

Table 1: Synthetic Strategies for Pyridinium-Based Zwitterions

| Synthetic Approach | Description | Tunable Properties | Example Application Area |

|---|---|---|---|

| Ring Opening Alkylation | Reaction of a tertiary amine with a strained heterocycle like a sultone (e.g., 1,4-butanesultone). mdpi.com | Spacer length, solubility, thermal stability. | Antifouling coatings, drug delivery. nih.gov |

| Post-Polymerization Modification | Introducing pyridinium sulfonate moieties onto a pre-existing polymer backbone. mdpi.com | Charge density, hydrophilicity, mechanical strength. | Zwitterionic hydrogels, membranes. researchgate.netnih.gov |

| Cocrystallization | Combining a sulfonated compound with a pyridyl derivative to form multicomponent ionic crystals through intermolecular proton transfer. acs.org | Optical properties, solid-state packing, stimuli-responsiveness. acs.org | Functional optical materials, sensors. |

| Multi-step Synthesis from Functionalized Precursors | Building the molecule from precursors already containing desired functional groups (e.g., starting with substituted pyridines). rsc.org | Electronic properties, catalytic activity, biological interactions. | Anti-HBV agents, specialized catalysts. rsc.org |

Advanced Computational Prediction and Rational Design of Functional Materials

Computational modeling has become an indispensable tool for accelerating the design of new functional materials based on pyridinium sulfonates. nih.gov Techniques such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations provide molecular-level insights into structure-property relationships, guiding experimental efforts and reducing trial-and-error synthesis. jove.comnih.gov

DFT calculations can predict electronic properties, such as HOMO-LUMO energy gaps, which are crucial for applications in electronics and catalysis. jove.comnih.gov Hirshfeld surface analysis, another computational tool, helps in understanding and quantifying intermolecular interactions like hydrogen bonding, which govern the crystal packing and supramolecular architecture of these compounds. nih.govmdpi.com This understanding is critical for designing materials with desired properties, such as high proton conductivity. jove.comnih.gov MD simulations are used to study the dynamic behavior of these zwitterions, particularly their interaction with solvent molecules and their conformational flexibility, which is key to understanding their function in solution and at interfaces. nih.govresearchgate.net

Table 2: Computationally Predicted Properties of Pyridinium-Based Zwitterions

| Computational Method | Predicted Property | Relevance to Material Design |

|---|---|---|

| Density Functional Theory (DFT) | HOMO-LUMO energy gap, charge distribution. jove.comnih.gov | Predicts electronic variability, reactivity, and potential for electronic applications. jove.com |

| Hirshfeld Surface Analysis | Intermolecular interactions (e.g., O···H, N···H). jove.commdpi.com | Quantifies non-covalent interactions, guiding the design of crystal structures with specific packing motifs for applications like proton conduction. jove.com |

| Molecular Dynamics (MD) | Hydration dynamics, conformational changes. nih.gov | Elucidates behavior in solution, crucial for designing materials for biological applications and understanding antifouling mechanisms. researchgate.net |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Reaction mechanisms, transition state energies. acs.org | Investigates catalytic pathways and selectivity, aiding in the design of more efficient catalysts. acs.org |

Exploration of Synergistic Effects in Hybrid Zwitterionic Systems

The integration of pyridinium sulfonates into hybrid and composite materials is a rapidly growing research area. By combining these zwitterionic compounds with other materials, such as polymers, inorganic nanoparticles, or metal-organic frameworks (MOFs), researchers can create multifunctional systems with synergistic properties that surpass those of the individual components.

For example, incorporating pyridinium moieties into chitosan-based composites has been shown to enhance adsorption properties for environmental remediation. researchgate.netresearchgate.net In another approach, dual-ligand-functionalized gold nanoclusters featuring both a pyridinium ligand for bactericidal potency and a zwitterionic ligand for biocompatibility have been developed. nih.gov This combination allows for the eradication of drug-resistant bacteria while maintaining biocompatibility. nih.gov The formation of ionic cocrystals is another strategy, where pyridinium-sulfonate interactions are used to design materials with tunable optical and stimuli-responsive properties. acs.orgacs.org These hybrid systems open up new possibilities for advanced applications in fields ranging from catalysis and sensing to nanomedicine and environmental science.

Development of Novel Characterization Techniques for Complex Zwitterionic Systems

As pyridinium sulfonate systems become more complex, there is a corresponding need for advanced characterization techniques to probe their structure and function. While standard methods like NMR and FT-IR spectroscopy remain essential for confirming chemical structures, they are often insufficient for characterizing the intricate intermolecular and surface interactions that define the behavior of these materials. nih.gov

Single-crystal X-ray diffraction is a powerful technique that provides detailed information on the solid-state structure and supramolecular topology of these zwitterionic compounds. mdpi.com The insights gained from X-ray analysis are crucial for understanding how molecular flexibility and non-covalent interactions influence crystal packing. jove.commdpi.com For surface properties, techniques such as contact angle measurements are used to characterize the wettability and hydrophilicity of zwitterionic polymer films, which is critical for antifouling applications. nih.gov Furthermore, advanced microscopy and scattering techniques are being employed to study the self-assembly of zwitterionic polymers and the structure of their hydration layers, providing a deeper understanding of their unique properties. acs.org

Bridging Fundamental Understanding with Advanced Materials Design

A key theme in current research is the establishment of a strong feedback loop between fundamental scientific understanding and the rational design of advanced materials. nih.govresearchgate.net By elucidating the underlying principles that govern the behavior of pyridinium sulfonates at the molecular level, researchers can more effectively engineer materials with tailored functionalities. nih.gov

The study of structure-property relationships is central to this effort. For example, research has shown how positional isomerism and the presence of a methylene (B1212753) spacer in pyridinium-triazole zwitterions can significantly influence their supramolecular topology and crystal packing. jove.comnih.govmdpi.com This fundamental insight has direct implications for the design of functional materials, such as MOFs or proton-conducting solids. jove.comnih.gov Similarly, understanding the "anti-polyelectrolyte" effect, where zwitterionic polymers can become more soluble at higher salt concentrations, is crucial for their application in high-ionic-strength environments like physiological fluids or industrial brines. nih.govresearchgate.net This bridge between fundamental knowledge and practical application is accelerating the development of next-generation zwitterionic materials for healthcare, separation technologies, and catalysis. nih.govresearchgate.net

Challenges and Opportunities in Translational Research for Zwitterionic Compounds

Despite the immense potential of pyridinium sulfonate and other zwitterionic compounds, several challenges must be addressed to translate laboratory discoveries into commercially viable products and clinical applications. One of the primary hurdles is the scalability of synthesis. contractpharma.com Many synthetic routes that are effective at the lab scale are not economically or technically feasible for large-scale industrial production. contractpharma.comnih.gov Developing robust, cost-effective, and sustainable manufacturing processes is therefore a critical area of focus. contractpharma.com

For biomedical applications, ensuring long-term stability, biocompatibility, and low immunogenicity in complex biological environments is paramount. nih.govnih.gov The regulatory pathway for new biomaterials can also be lengthy and complex, requiring extensive testing and documentation. contractpharma.com

However, the opportunities are vast. The exceptional antifouling properties of zwitterionic materials make them prime candidates for coatings on medical implants, marine equipment, and water filtration membranes. researchgate.netnih.gov In drug delivery, zwitterionic polymers can enhance the circulation time and stability of therapeutic nanoparticles. nih.govacs.org The unique catalytic properties of functionalized pyridinium salts also present opportunities in green chemistry and industrial synthesis. wikipedia.orgresearchgate.net Overcoming the current challenges through interdisciplinary collaboration between chemists, materials scientists, engineers, and clinicians will be key to unlocking the full potential of these remarkable compounds.

Q & A

Q. What are the optimal synthetic conditions for 4-(Pyridin-1-ium-1-yl)butane-1-sulfonate to maximize yield and purity?

- Methodological Answer : The synthesis typically involves sulfonation and pyridinium salt formation. Key reagents include potassium permanganate (oxidation) and controlled pH conditions to stabilize intermediates. For example, acidic conditions during sulfonation can enhance sulfonic acid group incorporation, while alkaline conditions may reduce side reactions. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the zwitterionic product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming the pyridinium ring and sulfonate group connectivity. Infrared (IR) spectroscopy identifies sulfonate S=O stretching (~1040 cm⁻¹) and pyridinium C-N⁺ vibrations. Mass spectrometry (MS) validates molecular weight, while elemental analysis ensures stoichiometric accuracy. Cross-referencing with computational simulations (e.g., DFT) can resolve ambiguities in peak assignments .

Q. How can researchers assess the hydrolytic stability of this compound under varying pH conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 2–12) at elevated temperatures (e.g., 40–60°C). Monitor degradation via HPLC-UV or LC-MS to quantify intact compound loss. Kinetic modeling (Arrhenius equation) extrapolates shelf-life under standard conditions. Compare results with structurally analogous sulfonates to identify stability trends .

Advanced Research Questions

Q. How can factorial design optimize reaction parameters for sulfonate group introduction in pyridinium-based systems?

- Methodological Answer : A 2³ factorial design evaluates temperature, reagent molar ratio, and reaction time. For example:

- Factors : Temperature (60°C vs. 80°C), Molar Ratio (1:1 vs. 1:1.5), Time (4h vs. 8h).

- Response Variables : Yield, purity, sulfonate group incorporation (via titration).

Statistical analysis (ANOVA) identifies significant interactions. Response Surface Methodology (RSM) refines optimal conditions, minimizing trial-and-error approaches .

Q. How to resolve contradictions in solubility data reported for this compound across studies?

- Methodological Answer : Discrepancies often arise from differences in ionic strength, counterion effects, or measurement techniques (e.g., gravimetric vs. nephelometric). Replicate experiments under standardized conditions (e.g., 0.1 M NaCl, 25°C) using a shake-flask method with HPLC quantification. Compare results with computational solubility predictions (COSMO-RS) to validate experimental protocols .

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Quantum mechanical calculations (DFT) model transition states and activation energies for sulfonate group displacement. Molecular dynamics simulations assess solvent effects (e.g., water vs. DMSO). Pair these with machine learning (ML) models trained on reaction databases to predict regioselectivity and byproduct formation. Experimental validation via kinetic isotope effects (KIE) or Hammett plots confirms computational insights .

Q. How can AI-driven experimental automation improve the synthesis and analysis of pyridinium sulfonate derivatives?

- Methodological Answer : Implement robotic platforms (e.g., Chemspeed) for high-throughput synthesis under varying conditions. AI algorithms (e.g., Bayesian optimization) iteratively refine reaction parameters based on real-time HPLC/MS feedback. For analysis, convolutional neural networks (CNNs) automate spectral interpretation, reducing human bias. This closed-loop system accelerates reaction optimization and data reproducibility .

Q. What mechanistic insights explain unexpected byproduct formation during this compound synthesis?

- Methodological Answer : Use tandem MS/MS and isotopic labeling (e.g., ¹⁵N-pyridine) to trace byproduct origins. Probe for intermediates via in-situ FTIR or stopped-flow NMR. Computational reaction pathway searches (e.g., GRRM) identify low-energy pathways leading to side products. Adjust protecting groups or solvent polarity to suppress undesired pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products